molecular formula C27H25N3O4 B15020993 1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B15020993
M. Wt: 455.5 g/mol
InChI Key: CJFYRWYVMKDXQH-UHFFFAOYSA-N
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Description

1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridin-6-one core structure substituted with diphenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tubulin or heat shock proteins, leading to disruption of cellular processes in cancer cells. The compound’s trimethoxyphenyl group is crucial for its binding affinity and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C27H25N3O4/c1-32-21-14-18(15-22(33-2)26(21)34-3)20-16-23(31)28-27-24(20)25(17-10-6-4-7-11-17)29-30(27)19-12-8-5-9-13-19/h4-15,20H,16H2,1-3H3,(H,28,31)

InChI Key

CJFYRWYVMKDXQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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